7-hydroxy-PIPAT
7-hydroxy-PIPAT
2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol is a tertiary amino compound that consists of 2-amino-7-hydroxytetralin in which the two amino hydrogens are substituted by 2E)-3-iodoallyl and propyl groups. This ligand has uniquely high affinity and selectivity for the D3 receptor. It has a role as a dopamine agonist. It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It is a conjugate base of a 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)ammonio}tetralin-7-ol(1+). It derives from a hydride of a tetralin.
Brand Name:
Vulcanchem
CAS No.:
148258-46-2
VCID:
VC21167039
InChI:
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+
SMILES:
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Molecular Formula:
C16H22INO
Molecular Weight:
371.26 g/mol
7-hydroxy-PIPAT
CAS No.: 148258-46-2
Cat. No.: VC21167039
Molecular Formula: C16H22INO
Molecular Weight: 371.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol is a tertiary amino compound that consists of 2-amino-7-hydroxytetralin in which the two amino hydrogens are substituted by 2E)-3-iodoallyl and propyl groups. This ligand has uniquely high affinity and selectivity for the D3 receptor. It has a role as a dopamine agonist. It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It is a conjugate base of a 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)ammonio}tetralin-7-ol(1+). It derives from a hydride of a tetralin. |
|---|---|
| CAS No. | 148258-46-2 |
| Molecular Formula | C16H22INO |
| Molecular Weight | 371.26 g/mol |
| IUPAC Name | 7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |
| Standard InChI Key | RTMIJLQPWFKAFE-FPYGCLRLSA-N |
| Isomeric SMILES | CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |
| SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
| Canonical SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
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